molecular formula C18H20N2O5 B4709662 ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE

ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B4709662
M. Wt: 344.4 g/mol
InChI Key: OMMCQTBEGCYASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2,5-dimethoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE typically involves the esterification of 3-amino benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 3-aminobenzoate is then reacted with 2,5-dimethoxyaniline and a coupling agent like carbonyldiimidazole to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE
  • ETHYL 3-{[(2,6-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE
  • ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}PROPANOATE

Uniqueness

ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-[(2,5-dimethoxyphenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-4-25-17(21)12-6-5-7-13(10-12)19-18(22)20-15-11-14(23-2)8-9-16(15)24-3/h5-11H,4H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMCQTBEGCYASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.